

# Spectroscopic Profile of 2-Amino-4-phenylthiazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4-phenylthiazole

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Amino-4-phenylthiazole**, a significant scaffold in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

## Spectroscopic Data Summary

The empirical formula for **2-Amino-4-phenylthiazole** is  $C_9H_8N_2S$ , with a molecular weight of 176.24 g/mol <sup>[1]</sup> The spectroscopic data presented below serves to confirm the structure and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Solvent
5.97	s	2H	-NH <sub>2</sub>	CDCl <sub>3</sub>
6.89	s	1H	Thiazole C5-H	CDCl <sub>3</sub>
7.51	m	3H	Phenyl C3'-H, C4'-H, C5'-H	CDCl <sub>3</sub>
7.18	s	2H	-NH <sub>2</sub>	DMSO-d <sub>6</sub>
6.88	s	1H	Thiazole C5-H	DMSO-d <sub>6</sub>
7.80-7.25	m	5H	Phenyl Protons	DMSO-d <sub>6</sub>

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
168.2	C2 (Thiazole, C-NH <sub>2</sub> )
150.7	C4 (Thiazole, C-Phenyl)
134.8	C1' (Phenyl, C-Thiazole)
128.8	C3'/C5' (Phenyl)
127.6	C4' (Phenyl)
125.8	C2'/C6' (Phenyl)
102.5	C5 (Thiazole, C-H)

Note: <sup>13</sup>C NMR data is referenced from publicly available spectra. Specific peak assignments may vary based on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Amino-4-phenylthiazole** is typically recorded using a KBr disc method.<sup>[2]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3420, 3210, 3130	Strong	N-H stretching (amino group)
2905, 2845	Medium	C-H stretching (aromatic)
1575	Strong	C=N stretching (thiazole ring)
1520	Strong	N-H bending (amino group)
1470, 1430	Medium	C=C stretching (aromatic ring)
1345	Medium	C-N stretching
770	Strong	C-H out-of-plane bending (aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Amino-4-phenylthiazole**, electron ionization (EI) is a common method.

m/z	Relative Intensity (%)	Assignment
176	100	[M] <sup>+</sup> (Molecular Ion)
134	51.2	[M - CH <sub>2</sub> N <sub>2</sub> ] <sup>+</sup>
89	8.0	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>
177	11.3	[M+1] <sup>+</sup>
178	4.9	[M+2] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

A sample of **2-Amino-4-phenylthiazole** (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectra are recorded on a spectrometer, for instance, a Bruker AM-300, operating at a frequency of 300 MHz for  $^1\text{H}$  NMR and 75 MHz for  $^{13}\text{C}$  NMR.<sup>[1]</sup> Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

## FT-IR Spectroscopy (KBr Pellet Method)

1-2 mg of the solid **2-Amino-4-phenylthiazole** sample is finely ground in an agate mortar.<sup>[2]</sup> Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added, and the mixture is thoroughly triturated to ensure a homogenous dispersion.<sup>[2]</sup> The powdered mixture is then transferred to a die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.<sup>[2]</sup>

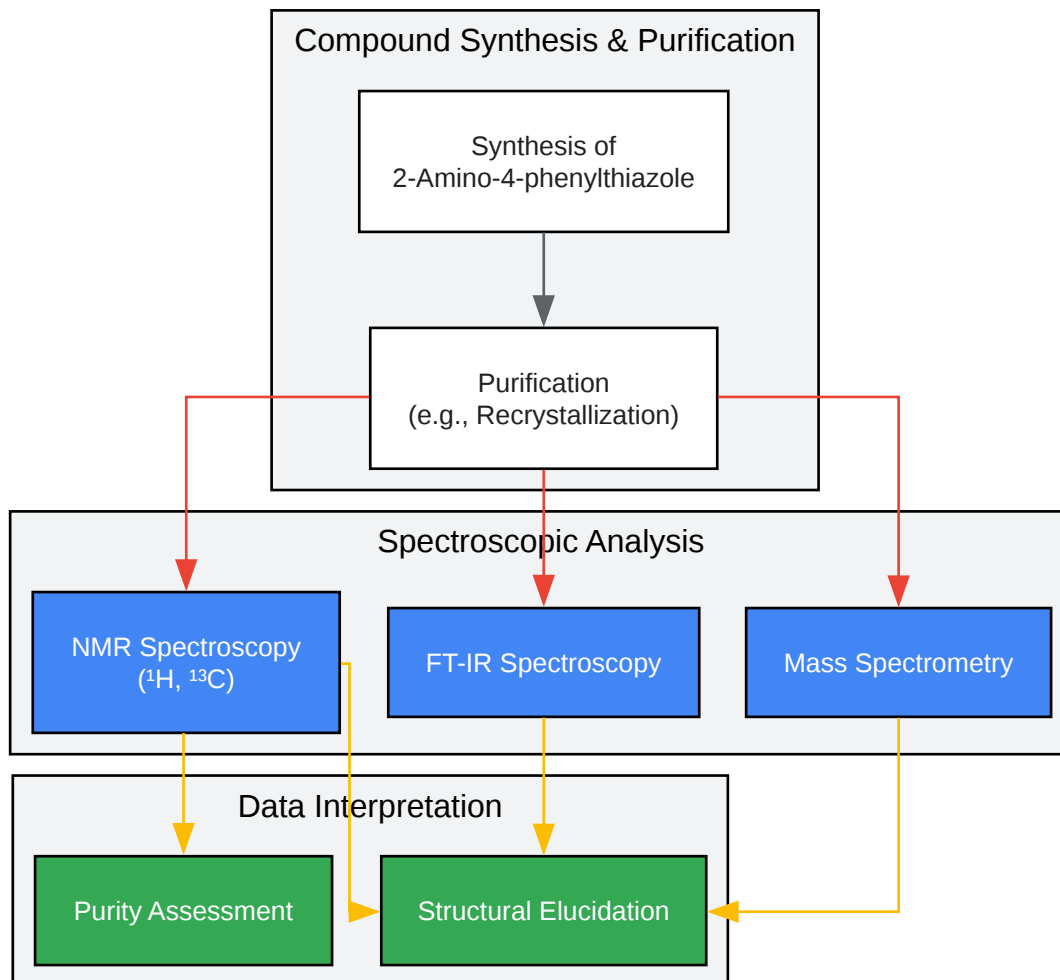
## Mass Spectrometry (Electron Ionization)

A small amount of the **2-Amino-4-phenylthiazole** sample is introduced into the ion source of a mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ( $m/z$ ) ratio. A detector records the abundance of each ion, generating a mass spectrum.<sup>[3]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4-phenylthiazole**.

## General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the key stages from compound synthesis to structural confirmation using various spectroscopic techniques.

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## References

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